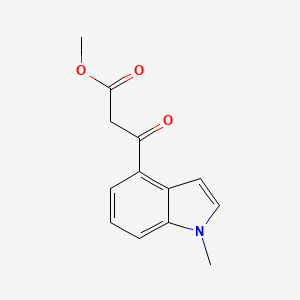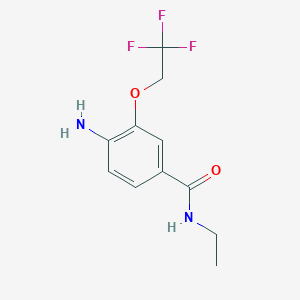![molecular formula C7H10BrN3 B12083368 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- CAS No. 1185316-63-5](/img/structure/B12083368.png)
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- typically involves the bromination of pyrazinamine derivatives. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of deuterated reagents, such as deuterated methyl iodide, is essential to introduce the deuterium atoms into the compound. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various biaryl compounds.
Applications De Recherche Scientifique
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of deuterium can influence the compound’s metabolic stability and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrazinamine, 6-bromo-3-methyl-: Another brominated pyrazinamine derivative with different substitution patterns.
2-Amino-5-bromopyrazine: A related compound with a bromine atom at a different position.
5-(4-methoxyphenyl)pyrazin-2-amine: A pyrazinamine derivative with a methoxyphenyl group instead of bromine.
Uniqueness
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it particularly valuable in drug development and other applications where stability and reactivity are crucial.
Propriétés
Numéro CAS |
1185316-63-5 |
|---|---|
Formule moléculaire |
C7H10BrN3 |
Poids moléculaire |
223.12 g/mol |
Nom IUPAC |
3-bromo-5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-4(2)5-3-10-7(9)6(8)11-5/h3-4H,1-2H3,(H2,9,10)/i1D3,2D3,4D |
Clé InChI |
FKEZTWXQOAQUAW-UAVYNJCWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C1=CN=C(C(=N1)Br)N)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C1=CN=C(C(=N1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)



